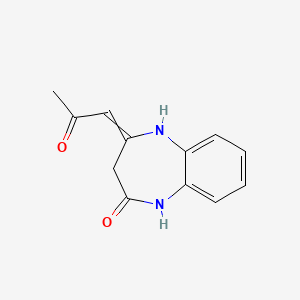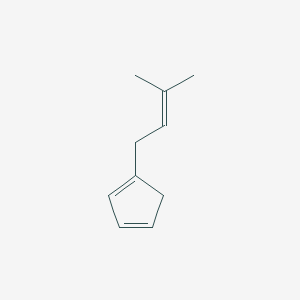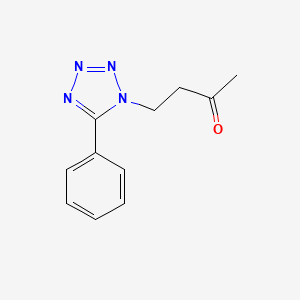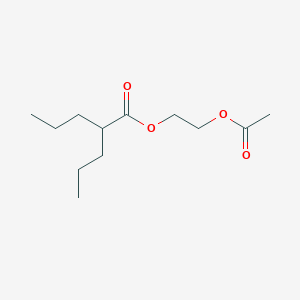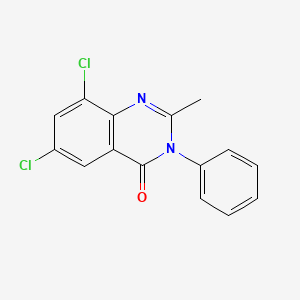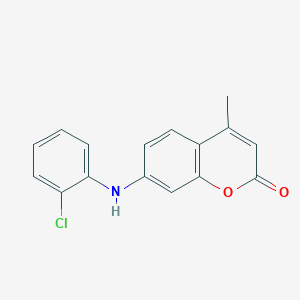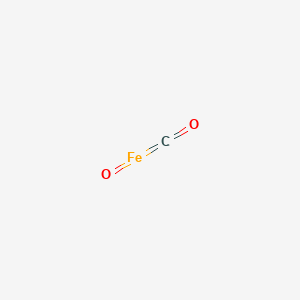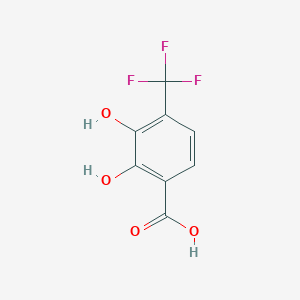
2,3-Dihydroxy-4-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a trifluoromethyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the hydroxylation of 4-(trifluoromethyl)benzoic acid using suitable oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydroxy-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydroxy-4-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, the activation of the carboxylate group via ATP-dependent reactions can lead to the formation of acyladenylate intermediates, which play a crucial role in its biological activity .
Comparación Con Compuestos Similares
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison: Compared to its analogs, 2,3-Dihydroxy-4-(trifluoromethyl)benzoic acid is unique due to the presence of two hydroxyl groups, which can significantly influence its reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound in various applications .
Propiedades
Número CAS |
113844-60-3 |
|---|---|
Fórmula molecular |
C8H5F3O4 |
Peso molecular |
222.12 g/mol |
Nombre IUPAC |
2,3-dihydroxy-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5F3O4/c9-8(10,11)4-2-1-3(7(14)15)5(12)6(4)13/h1-2,12-13H,(H,14,15) |
Clave InChI |
CZNMTSLFDOPSIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)O)O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


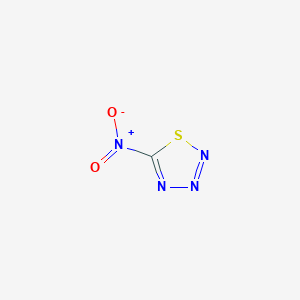
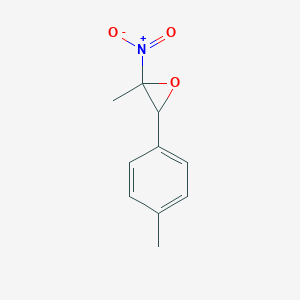
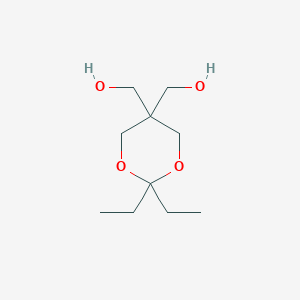
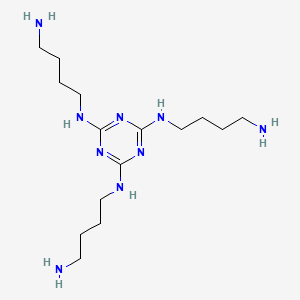
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)

![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)
